molecular formula C11H10F3N3O4S B7095012 Methyl 1-(2,2,2-trifluoroethylsulfamoyl)imidazo[1,5-a]pyridine-6-carboxylate

Methyl 1-(2,2,2-trifluoroethylsulfamoyl)imidazo[1,5-a]pyridine-6-carboxylate

Cat. No.: B7095012
M. Wt: 337.28 g/mol
InChI Key: KATHABNQMIQZCG-UHFFFAOYSA-N
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Description

Methyl 1-(2,2,2-trifluoroethylsulfamoyl)imidazo[1,5-a]pyridine-6-carboxylate is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoroethylsulfamoyl group adds unique properties to the molecule, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,2,2-trifluoroethylsulfamoyl)imidazo[1,5-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the use of N-propargylpyridinium bromide as a precursor, which undergoes cycloisomerization in the presence of a base such as sodium hydroxide under ambient and aqueous conditions . This method is efficient and environmentally friendly, providing high yields in a short reaction time.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2,2-trifluoroethylsulfamoyl)imidazo[1,5-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethylsulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Methyl 1-(2,2,2-trifluoroethylsulfamoyl)imidazo[1,5-a]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-(2,2,2-trifluoroethylsulfamoyl)imidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylsulfamoyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atom and functional groups.

    Trifluoroethylsulfamoyl derivatives: Compounds with similar trifluoroethylsulfamoyl groups but different core structures.

Uniqueness

Methyl 1-(2,2,2-trifluoroethylsulfamoyl)imidazo[1,5-a]pyridine-6-carboxylate is unique due to the combination of its imidazo[1,5-a]pyridine core and the trifluoroethylsulfamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 1-(2,2,2-trifluoroethylsulfamoyl)imidazo[1,5-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O4S/c1-21-10(18)7-2-3-8-9(15-6-17(8)4-7)22(19,20)16-5-11(12,13)14/h2-4,6,16H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATHABNQMIQZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=NC(=C2C=C1)S(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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